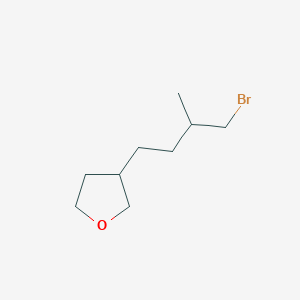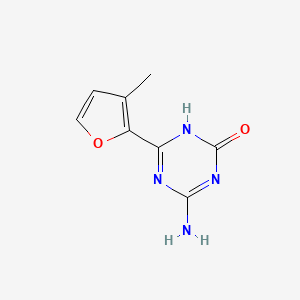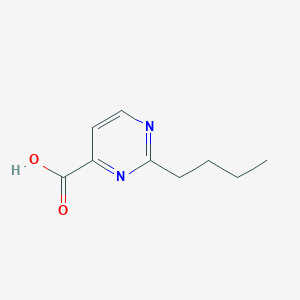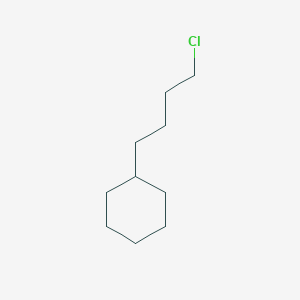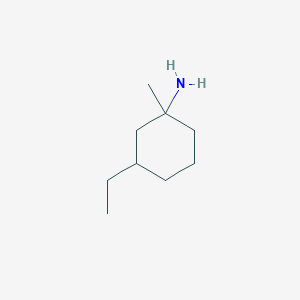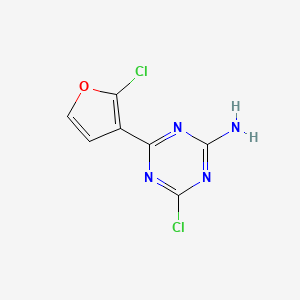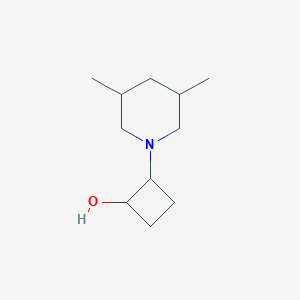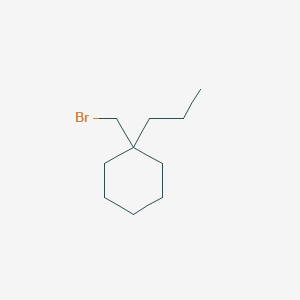
3-Amino-1-(2-methylfuran-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(2-methylfuran-3-yl)propan-1-ol is an organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . This compound features an amino group, a furan ring, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-methylfuran-3-yl)propan-1-ol typically involves the reaction of 2-methylfuran with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the use of reductive amination, where 2-methylfuran is reacted with an amine and a reducing agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the initial formation of intermediates followed by functional group transformations. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-methylfuran-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines.
Substitution: The furan ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-Amino-1-(2-methylfuran-3-yl)propan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a precursor for biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-1-(2-methylfuran-3-yl)propan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical processes. The furan ring can interact with aromatic systems, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol: This compound has a similar structure but with a different substitution pattern on the furan ring.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: This compound features an indole ring instead of a furan ring, leading to different chemical properties and applications.
Uniqueness
3-Amino-1-(2-methylfuran-3-yl)propan-1-ol is unique due to its specific substitution pattern on the furan ring, which influences its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-amino-1-(2-methylfuran-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H13NO2/c1-6-7(3-5-11-6)8(10)2-4-9/h3,5,8,10H,2,4,9H2,1H3 |
InChI Key |
GNAXJIOPJMPDIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


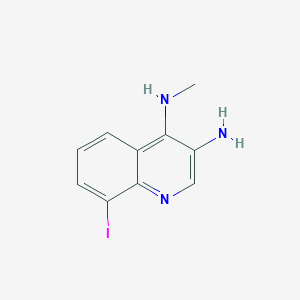
![3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13185153.png)
![1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane](/img/structure/B13185158.png)
